4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid

Description

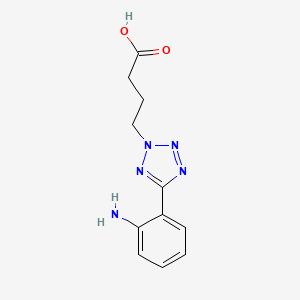

4-(5-(2-Aminophenyl)-2H-tetrazol-2-yl)butanoic acid is a tetrazole-based carboxylic acid derivative characterized by a tetrazole ring substituted with a 2-aminophenyl group at position 5 and a butanoic acid chain at position 2. The 2-aminophenyl substituent introduces a primary amine group, which may enhance hydrogen-bonding interactions and solubility compared to other aryl substituents.

Properties

IUPAC Name |

4-[5-(2-aminophenyl)tetrazol-2-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c12-9-5-2-1-4-8(9)11-13-15-16(14-11)7-3-6-10(17)18/h1-2,4-5H,3,6-7,12H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRCUYJRGWVERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(N=N2)CCCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Attachment of the Aminophenyl Group: The aminophenyl group can be introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Formation of the Butanoic Acid Chain: The butanoic acid chain can be introduced through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Research is ongoing into its potential use as a drug or drug precursor, particularly in the treatment of diseases where tetrazole-containing compounds have shown efficacy.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites in proteins.

Comparison with Similar Compounds

Key Observations :

- Polarity and Solubility: The 2-aminophenyl group in the target compound introduces a primary amine, increasing polarity compared to fluorophenyl or benzodioxol substituents. This may enhance aqueous solubility, critical for bioavailability.

Comparison with Oxadiazole-Based Analogs

Oxadiazole-thioalkanoic acids (e.g., compounds 8s–8v and 19a–19e) share structural similarities with the target tetrazole derivative but differ in heterocyclic core (1,3,4-oxadiazole vs. tetrazole) and sulfur linkage.

Table 2: Oxadiazole vs. Tetrazole Derivatives

Key Observations :

- Heterocycle Stability : Tetrazoles are more resistant to metabolic oxidation than oxadiazoles, making them preferable in drug design .

- Biological Activity : Oxadiazole derivatives exhibit Rho/Myocar inhibition, while tetrazole analogs are associated with antimicrobial and anti-inflammatory effects .

Biological Activity

4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid, a compound characterized by its unique tetrazole structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₃N₅O₂

- Molecular Weight : 247.25 g/mol

- CAS Number : 1245569-73-6

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminophenyl derivatives with butanoic acid under specific conditions that promote the formation of the tetrazole ring. The characterization of the synthesized compound is usually performed using techniques such as NMR and FTIR spectroscopy.

Antihypertensive Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antihypertensive effects. A study evaluated various derivatives, including those structurally related to this compound, revealing their potential as angiotensin-II receptor antagonists. The results showed that these compounds could effectively lower blood pressure while exhibiting minimal side effects compared to traditional antihypertensive medications .

Antioxidant Properties

The antioxidant activity of tetrazole derivatives has been assessed using the DPPH assay. Compounds similar to this compound demonstrated substantial free radical scavenging abilities, suggesting their potential in preventing oxidative stress-related diseases .

Urease Inhibition

Urease inhibition is another notable biological activity associated with tetrazole compounds. The synthesized derivatives were tested for their ability to inhibit urease, an enzyme linked to various gastrointestinal disorders. Some derivatives exhibited promising urease inhibitory activity, indicating their potential therapeutic applications in treating conditions like peptic ulcers and infections caused by Helicobacter pylori .

Anti-inflammatory Effects

Inhibition of leukotriene A4 hydrolase (LTA4H) has been identified as a mechanism through which tetrazole derivatives may exert anti-inflammatory effects. This enzyme plays a crucial role in inflammatory responses, and compounds like this compound could be beneficial in managing chronic inflammatory diseases .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.